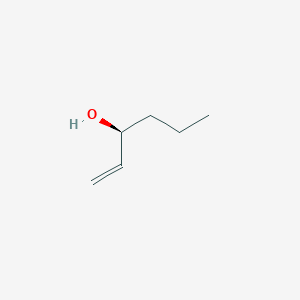

(3S)-hex-1-en-3-ol

Description

Stereoisomeric Context and Significance in Organic Chemistry

The presence of a chiral center at the C3 position means that hex-1-en-3-ol exists as a pair of enantiomers: (3S)-hex-1-en-3-ol and (3R)-hex-1-en-3-ol. nih.govnih.gov These stereoisomers are non-superimposable mirror images of each other, possessing identical physical properties (such as melting point, boiling point, and density) in a symmetrical environment but potentially exhibiting different behaviors in chiral environments, such as biological systems or in reactions involving chiral reagents or catalysts. The racemic mixture, known simply as 1-hexen-3-ol (B1581649), contains equal amounts of both enantiomers. nih.govfishersci.atchemicalbook.com

Understanding and controlling stereochemistry is fundamental in organic chemistry due to its profound impact on the properties and reactivity of molecules. solubilityofthings.com The specific spatial arrangement of atoms in a chiral molecule can influence its interactions with other chiral entities, which is particularly critical in biological contexts, such as enzyme-substrate binding or the efficacy of pharmaceutical compounds. While (3S)-hex-1-en-3-ol itself may not be a widely known pharmaceutical, its stereochemical nature serves as a valuable model for studying asymmetric synthesis, chiral recognition, and the influence of stereochemistry on physical and chemical properties within the class of allylic alcohols.

Overview of Research Trajectories for Unsaturated Hexenols

Unsaturated hexenols, including hex-1-en-3-ol and its isomers like (Z)-hex-3-en-1-ol and (E)-hex-3-en-1-ol, are a class of volatile organic compounds (VOCs) found in nature, often released by plants. nih.govwikipedia.org (Z)-hex-3-en-1-ol, commonly known as "leaf alcohol," is particularly recognized for its characteristic green odor and its role as a plant volatile emitted upon mechanical damage. nih.govwikipedia.org

Research trajectories involving unsaturated hexenols encompass several areas:

Atmospheric Chemistry: Studies investigate the atmospheric fate of these volatile compounds, including their reactions with atmospheric oxidants like hydroxyl (OH) radicals and chlorine atoms. researchgate.netresearchgate.netmdpi.com These studies are important for understanding their persistence and transformation in the atmosphere.

Natural Products and Biological Roles: As natural constituents of various plants, unsaturated hexenols are studied for their biological roles, such as plant defense mechanisms or signaling. nih.govwikipedia.org Research may involve identifying their presence in different plant species and understanding their biosynthesis.

Organic Synthesis: The synthesis of chiral unsaturated alcohols, including stereoselective routes to compounds like (3S)-hex-1-en-3-ol, is an active area of research in organic chemistry. google.comgoogle.com Methods for their preparation, including biological processes utilizing enzymes or microorganisms, are explored. google.comgoogle.com

Flavor and Fragrance Chemistry: Some hexenol isomers, notably (Z)-hex-3-en-1-ol, are significant aroma compounds used in the food and fragrance industries. nih.govwikipedia.orgebi.ac.uk Research in this area focuses on their sensory properties and applications.

While much of the research on naturally occurring hexenols has focused on isomers like (Z)-hex-3-en-1-ol due to their prominent sensory characteristics, the stereospecific synthesis and study of enantiomers like (3S)-hex-1-en-3-ol remain important for understanding the fundamental chemical properties and potential applications where specific stereochemistry is required.

Selected Physical Properties of 1-Hexen-3-ol

| Property | Value | Source |

| Molecular Weight | 100.16 g/mol | nih.govnih.gov |

| Density | 0.834 g/mL at 25 °C | chemicalbook.comchembk.com |

| Boiling Point | 134-135 °C | chemicalbook.comchembk.com |

| Refractive Index | n20/D 1.428 | chemicalbook.comchembk.com |

| Solubility in Water | Insoluble | nih.govchemicalbook.com |

| Solubility in Oils | Soluble | nih.gov |

Atmospheric Reaction Rates of Selected Hexenols with OH Radicals

Research has investigated the reaction rates of various hexenol isomers with hydroxyl radicals, a key atmospheric oxidant. The table below presents reported rate coefficients for some hexenol isomers.

| Compound | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) at 298 K | Source |

| (E)-2-hexen-1-ol | (1.0 ± 0.3) × 10⁻¹⁰ | |

| (E)-3-hexen-1-ol | (1.2 ± 0.2) × 10⁻¹⁰ | |

| (Z)-3-hexen-1-ol | (1.4 ± 0.3) × 10⁻¹⁰ or (1.01 ± 0.16) × 10⁻¹⁰ | researchgate.net |

Note: Data specifically for (3S)-hex-1-en-3-ol's reaction with OH radicals was not explicitly found, but data for other hexenol isomers provides context for the atmospheric reactivity of this class of compounds.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-hex-1-en-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-3-5-6(7)4-2/h4,6-7H,2-3,5H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVOSSZSHBZQJOI-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3s Hex 1 En 3 Ol

Enantioselective Synthesis Strategies

Enantioselective synthesis is paramount for obtaining (3S)-hex-1-en-3-ol without the need for costly and sometimes difficult resolution of racemates. These strategies rely on chiral influences, such as catalysts or enzymes, to direct the reaction pathway towards a specific enantiomer.

The development of chiral catalysts is a dynamic area in asymmetric synthesis mdpi.comacs.org. Chiral catalysts, typically consisting of a metal center coordinated with a chiral ligand, can create a chiral environment around the reaction center, favoring the formation of one enantiomer over the other. While general principles of chiral catalysis, such as the use of chiral Lewis acids or transition metal complexes, are well-established for asymmetric reactions like the reduction of ketones or the addition to alkenes, specific examples detailing the design and application of chiral catalysts solely for the direct synthesis of (3S)-hex-1-en-3-ol were not extensively highlighted in the provided search results mdpi.comacs.org. However, the application of such catalysts to prochiral precursors, like hex-1-en-3-one, would be a logical approach to achieve enantioselective synthesis of the alcohol. Research in this area would involve screening various chiral ligands and metal centers, optimizing catalyst loading, temperature, solvent, and reaction time to maximize both conversion and enantiomeric excess.

Chemo-enzymatic synthesis leverages the exquisite selectivity of enzymes in combination with chemical transformations mdpi.comscirp.orgbeilstein-journals.org. This hybrid approach often provides milder reaction conditions and higher selectivities compared to purely chemical methods. Enzymes, particularly lipases and reductases, have shown significant utility in the synthesis of chiral compounds.

Lipases (EC 3.1.1.3) are versatile biocatalysts widely used for their ability to catalyze hydrolysis, esterification, and transesterification reactions with high enantio- and regioselectivity mdpi.com. While direct examples of lipase-catalyzed synthesis of (3S)-hex-1-en-3-ol were not the primary focus of the search results, lipases have been successfully applied to the kinetic resolution of racemic secondary alcohols and the synthesis of chiral esters of related hexenol isomers, such as (Z)-3-hexen-1-ol mdpi.comresearchgate.netresearchgate.net. For instance, studies have demonstrated the effectiveness of lipases, such as Candida rugosa lipase (B570770) and lipases from Thermomyces lanuginosus, in achieving high conversions and enantiomeric excesses in the modification of various substrates mdpi.comresearchgate.net. The application of lipases in the transesterification of racemic hex-1-en-3-ol with a suitable acyl donor could allow for the kinetic resolution, yielding enantiomerically enriched (3S)-hex-1-en-3-ol and its corresponding ester. mdpi.com. This approach relies on the enzyme preferentially reacting with one enantiomer in a racemic mixture.

Lipases also play an initial role in the plant lipoxygenase pathway, hydrolyzing lipids to provide fatty acids that are precursors to green leaf volatiles, including hexenols mdpi.com. This natural process highlights the potential for lipase-catalyzed steps within a broader chemo-enzymatic strategy for hexenol synthesis.

Whole-cell biocatalysts, particularly baker's yeast (Saccharomyces cerevisiae), are well-established for their ability to perform asymmetric reductions of carbonyl compounds researchgate.netresearchgate.net. This method is attractive due to the low cost and availability of yeast, as well as its ability to regenerate the necessary cofactors (NADH/NADPH) in situ researchgate.netharvard.edu. Yeast-mediated reduction of prochiral ketones is a common strategy for the synthesis of chiral secondary alcohols researchgate.net. Studies have shown that baker's yeast can reduce various carbonyl substrates, including α,β-unsaturated aldehydes and ketones, with good to excellent enantioselectivity, often yielding products with over 90% ee researchgate.netresearchgate.netacs.org.

To synthesize (3S)-hex-1-en-3-ol using this approach, the prochiral precursor hex-1-en-3-one would be subjected to yeast-mediated reduction. While specific data for this exact transformation was not found, the general capability of yeast to reduce similar α,β-unsaturated ketones suggests its potential applicability. Factors influencing the enantioselectivity and yield in yeast reductions include the specific yeast strain, reaction medium (aqueous or organic solvents), temperature, and substrate concentration researchgate.net. Purified reductases from yeast have also been isolated and shown to catalyze highly enantioselective reductions of specific carbonyl compounds acs.org.

Lipase-Catalyzed Biotransformations for Related Compounds

Asymmetric Alkylation and Related Stereoselective Transformations

Asymmetric alkylation involves the formation of a new carbon-carbon bond at a stereogenic center in a stereocontrolled manner researchgate.netacs.org. Other stereoselective transformations include additions, rearrangements, and functional group interconversions that establish or control chirality. Chiral allylborane reagents, for instance, have been utilized in stereoselective allylboration reactions with aldehydes to construct chiral allylic alcohols with high diastereoselectivity orgsyn.org. Applying this strategy would involve reacting a suitable aldehyde with a chiral allylborane to directly form the chiral allylic alcohol framework of (3S)-hex-1-en-3-ol.

Other stereoselective methods could involve the asymmetric addition of a vinyl nucleophile to a chiral propyl aldehyde equivalent or the asymmetric installation of the propyl chain onto a chiral vinyl alcohol precursor. Stereoretentive transformations, where the stereochemistry of a starting material is maintained in the product, can also be crucial in multi-step syntheses of chiral compounds researchgate.net. While the search results provided examples of asymmetric alkylation and stereoselective transformations in the context of synthesizing other complex molecules, the underlying principles and reagents can potentially be adapted for the enantioselective synthesis of (3S)-hex-1-en-3-ol or its key intermediates researchgate.netacs.orgacs.org.

Biomimetic and Bio-Inspired Synthetic Routes

Biomimetic synthesis seeks to emulate natural biosynthetic pathways, often employing a cascade of reactions catalyzed by enzymes or inspired by enzymatic mechanisms uzh.chjst.go.jpacs.org. Bio-inspired routes adopt key features of biological processes without necessarily replicating the exact enzymatic machinery. The natural production of hexenols, including (Z)-3-hexen-1-ol (an isomer of (3S)-hex-1-en-3-ol), occurs in plants via the lipoxygenase (LOX) pathway mdpi.comwikipedia.org. This pathway involves the enzymatic oxidation of polyunsaturated fatty acids by LOX, followed by cleavage of the resulting hydroperoxide by hydroperoxide lyase (HPL) to produce C6 aldehydes (like hexenal), which are then reduced to alcohols by alcohol dehydrogenase (ADH) mdpi.com.

A biomimetic approach to (3S)-hex-1-en-3-ol could involve mimicking this natural cascade. This would likely entail the enzymatic or inspired-chemical conversion of a suitable fatty acid precursor to a hydroperoxide, followed by a cleavage step to yield hex-1-en-3-al (or an isomer that can be converted), and finally, an enantioselective reduction of the aldehyde to the (3S) alcohol using an enzyme (such as a specific ADH) or a bio-inspired catalyst with the correct stereoselectivity mdpi.com. Research into the specific enzymes involved in the LOX pathway and their mechanisms provides valuable information for designing such biomimetic routes researchgate.netmdpi.com. While the provided information did not detail a complete biomimetic synthesis of enantiopure (3S)-hex-1-en-3-ol, the natural pathway serves as a strong conceptual foundation for developing such a strategy.

Emulation of Plant Biosynthetic Pathways

Emulation strategies aim to replicate the key enzymatic transformations found in plants. One approach involves the use of enzyme systems derived from plant tissues to convert unsaturated fatty acids into C6 volatiles. Research has demonstrated that enzyme systems from various plant sources, including radish tops, vine leaves, tobacco, and chicory, are capable of producing cis-3-hexenal (B147320) from unsaturated fatty acids. google.comgoogle.com This aldehyde intermediate can then be reduced to cis-3-hexenol (which includes the (Z)-isomer). google.comgoogle.com

A process for the synthesis of cis-3-hexen-1-ol (B126655) from unsaturated fatty acids utilizes the combined action of a natural enzyme system for the oxidation of the fatty acid to cis-3-hexenal and a yeast for the reduction of cis-3-hexenal to cis-3-hexenol. google.comgoogle.comgoogle.com This biological process can be carried out in an aqueous culture medium, with the introduction of the enzyme system and yeast. google.com Optimal temperatures for the enzymatic system can range between 0°C and 20°C to achieve excellent selectivity for cis-3-hexene (B1361246) derivatives over trans-2-hexene (B1208433) derivatives. google.com However, temperatures between 17°C and 30°C, generally around room temperature, are commonly used, although temperatures up to 60°C are possible, considering the viability of the yeast. google.com

Enzyme System Integration in Synthesis

Integrating isolated or partially purified enzyme systems into synthetic schemes allows for highly specific transformations. The LOX pathway involves lipoxygenases and hydroperoxide lyases, followed by alcohol dehydrogenases. While the search results specifically mention the production of cis-3-hexenol (which encompasses the (Z) isomer) using enzyme systems and yeast google.comgoogle.comgoogle.com, the stereospecific synthesis of the (3S) enantiomer would require enzymes with defined stereoselectivity, such as a stereospecific alcohol dehydrogenase for the reduction of cis-3-hexenal. Although the provided search results discuss enzyme systems for cis-3-hexen-1-ol synthesis generally google.comgoogle.comgoogle.com, further research into the specific enzymes responsible for the (3S) stereochemistry in plants would be necessary for a truly biomimetic stereoselective synthesis.

Table 1: Key Components and Conditions in Enzymatic Synthesis of cis-3-Hexen-1-ol

| Component | Role | Source (Examples) | Temperature Range (°C) | Notes |

| Unsaturated Fatty Acid | Starting Material | - | - | Precursor to cis-3-hexenal |

| Enzyme System | Oxidation of fatty acid to cis-3-hexenal | Radish tops, Vine leaves, Yeast | 0-60 (optimally 0-20) | Derived from plant tissues or microbes |

| Yeast | Reduction of cis-3-hexenal to cis-3-hexenol | - | 17-30 (up to 60) | Facilitates alcohol formation |

| Aqueous Culture Medium | Reaction Environment | - | - | Provides suitable conditions |

Advanced Organic Synthesis Routes

Beyond biomimetic approaches, various advanced organic synthesis strategies have been developed for the preparation of hexenols, including methods that could be adapted or are specifically designed for the stereoselective synthesis of (3S)-hex-1-en-3-ol.

Selective Reduction Methodologies

Selective reduction is a critical step in synthesizing unsaturated alcohols, particularly when controlling the geometry of double bonds and the stereochemistry of hydroxyl-bearing carbons. For the synthesis of (Z)-3-hexen-1-ol, selective hydrogenation of 3-hexyn-1-ol (B147329) is a common approach. nih.govmdpi.comgoogle.com Palladium catalysts, such as Lindlar catalyst, are frequently employed for this partial hydrogenation of the triple bond to a cis double bond. nih.govgoogle.com

Research has explored the selective semihydrogenation of 3-hexyn-1-ol to (Z)-3-hexen-1-ol using heterogeneous palladium catalysts. mdpi.com Studies have investigated various reaction parameters, including the type of palladium catalyst, substrate/catalyst ratio, time, temperature, additives, and solvent. mdpi.com High stereoselectivity towards the (Z)-alkenol (up to 97%) has been achieved using specific palladium catalysts under optimized conditions, such as a high substrate/Pd molar ratio, in isopropanol (B130326) at 25°C or 60°C. mdpi.com

Table 2: Selective Semihydrogenation of 3-Hexyn-1-ol to (Z)-3-Hexen-1-ol

| Catalyst Type | Substrate/Catalyst Molar Ratio | Solvent | Temperature (°C) | Selectivity to (Z)-3-hexen-1-ol (%) | Reference |

| Palladium (various) | >6000/1 | i-Propanol | 60 | High (up to 97) | mdpi.com |

| Palladium (Cat 1) | 500/1 | i-Propanol | 25 | Very high (up to 97) | mdpi.com |

While these methods effectively control the double bond geometry, achieving the (3S) configuration requires introducing chirality elsewhere in the synthesis or using a stereoselective reduction of a prochiral precursor. Asymmetric reduction of a ketone intermediate, for instance, using chiral catalysts could be a strategy for accessing the (3S) alcohol. Although not specifically for (3S)-hex-1-en-3-ol, asymmetric reduction of ketone intermediates using chiral catalysts like (R)-BINAP-Ru complexes has been shown to achieve high enantiomeric excess in related syntheses.

Intramolecular Cyclization Precursors

Intramolecular cyclization reactions are valuable for forming rings and can be employed in the synthesis of cyclic molecules that may serve as precursors or intermediates for acyclic targets like (3S)-hex-1-en-3-ol. The search results mention intramolecular gold(III)-catalyzed Diels-Alder reactions of 1-(2-furyl)-hex-1-en-5-yn-3-ol derivatives to synthesize hydroxyphenanthrenes. researchgate.netresearchgate.net This exemplifies how intramolecular processes can be used to create complex ring systems from suitably functionalized acyclic or cyclic precursors.

Another example involves the synthesis of 1-azabicyclo[3.1.0]hexane-3-ene derivatives via a three-component reaction and subsequent intramolecular cyclization. acs.org While these cyclization strategies are not directly applied to the synthesis of (3S)-hex-1-en-3-ol in the provided results, the principle of designing precursors that undergo controlled intramolecular reactions to establish specific structural features is relevant. A hypothetical route could involve the synthesis of a chiral cyclic precursor that, upon ring opening or fragmentation, yields (3S)-hex-1-en-3-ol with the desired stereochemistry. The synthesis of hex-3-en-1,5-diyne precursors for the fabrication of graphene nanoribbons also illustrates the design of molecules intended for specific intramolecular transformations (Bergman cyclization). escholarship.org

Biosynthesis and Natural Occurrence in Biological Systems

Enzymatic Pathways in Plant Volatile Production

The formation of (3S)-hex-1-en-3-ol involves a series of enzymatic reactions starting from fatty acids.

Linoleic Acid as a Biosynthetic Precursor

While α-linolenic acid is often highlighted as a primary precursor for GLVs, linoleic acid also serves as a substrate in this pathway nih.govfrontiersin.orgresearchgate.netoup.com. Lipases initially release free fatty acids, such as linoleic acid, from galactolipids in plant cell membranes nih.gov. These free fatty acids then become substrates for lipoxygenase (LOX) enzymes nih.govoup.com. Specifically, 13-lipoxygenases catalyze the addition of oxygen to linoleic acid, forming linoleic acid 13-hydroperoxide (13-HPODE) nih.gov.

Hydroperoxide Lyase and Alcohol Dehydrogenase Activity

Following the formation of the hydroperoxide, hydroperoxide lyase (HPL), a type of cytochrome P450 enzyme, cleaves the fatty acid hydroperoxide nih.govoup.com. In the case of 13-HPODE derived from linoleic acid, HPL action results in the formation of n-hexanal and a 12-carbon oxo-acid nih.govresearchgate.net. For the biosynthesis of (Z)-3-hexenal (a precursor to (Z)-3-hexen-1-ol), 13-hydroperoxy linolenic acid (13-HPOTE) is cleaved by HPL nih.govfrontiersin.orgresearchgate.netresearchgate.net. The resulting six-carbon aldehyde, (Z)-3-hexenal, is then reduced to (Z)-3-hexen-1-ol by alcohol dehydrogenase (ADH) enzymes frontiersin.orgresearchgate.netnih.gov. This reduction step is crucial for the formation of the alcohol form of the volatile compound researchgate.netnih.gov. Studies have indicated that NAD(H)-dependent alcohol dehydrogenase (EC 1.1.1.1) is involved in this reduction nih.govgenome.jpenzyme-database.org. Research using Arabidopsis thaliana mutants deficient in alcohol dehydrogenase (AtADH1) showed reduced levels of 3-hexen-1-ol formed after tissue disruption, supporting the role of ADH in this process nih.gov.

Biological Sources and Ecological Context

(3S)-hex-1-en-3-ol is widely distributed in the plant kingdom and its production is often linked to environmental interactions.

Distribution Across Plant Species

(Z)-3-Hexen-1-ol is produced in small amounts by most plants wikipedia.orgebi.ac.ukthegoodscentscompany.com. It is a ubiquitous component of green leaves in vascular plants researchgate.netoup.comresearchgate.net. It has been reported in various species, including Camellia sinensis (tea plant) and Perilla frutescens, among others nih.gov. It is also found in specific plant parts and products like bananas, mustard, black tea, dill herb, and even in non-plant sources like scallops chemicalbook.com. The ability to form GLVs, including (Z)-3-hexen-1-ol, is widespread, suggesting a common role in vascular plants researchgate.net.

Here is a table illustrating some biological sources of (Z)-3-hexen-1-ol:

| Biological Source | Type | Reference(s) |

| Most Green Plants | Plant | wikipedia.orgebi.ac.ukthegoodscentscompany.com |

| Camellia sinensis | Plant | nih.govnih.gov |

| Perilla frutescens | Plant | nih.gov |

| Banana | Plant | chemicalbook.com |

| Mustard | Plant | chemicalbook.com |

| Black Tea | Plant | chemicalbook.com |

| Dill Herb | Plant | chemicalbook.com |

| Scallop | Non-Plant | chemicalbook.com |

Formation in Response to Biotic and Abiotic Stress, e.g., Mechanical Damage

The production and emission of green leaf volatiles, including (Z)-3-hexen-1-ol, are rapidly induced in response to stresses that disrupt cell structure, such as mechanical damage and herbivory contaminantdb.caebi.ac.ukebi.ac.ukresearchgate.netoup.com. Mechanical wounding of leaves can lead to a significant increase in the production of (Z)-3-hexenal, the aldehyde precursor, within minutes pnas.org. (Z)-3-Hexen-1-ol is specifically emitted by green plants upon mechanical damage contaminantdb.caebi.ac.ukebi.ac.uk. This rapid synthesis occurs in damaged tissues from disorganized membranes in collapsed cells through the quick activation of lipoxygenase, and the volatiles subsequently diffuse into neighboring undamaged tissues oup.com.

Beyond mechanical damage, GLVs are also produced in response to other abiotic stimuli nih.gov. For instance, hyperosmotic stress has been shown to induce the accumulation of (Z)-3-hexen-1-ol in Camellia sinensis nih.govmbbiology.com. This accumulation under hyperosmotic stress is linked to the activation and up-regulation of genes encoding enzymes in the biosynthesis pathway, including LOX, HPL, and ADH nih.govmbbiology.com. The emission of GLVs can also be influenced by environmental conditions such as soil humidity, fertilization, and temperature nih.gov. While unstressed plants typically emit only trace amounts of GLVs, their release can increase significantly upon stress nih.gov.

Mechanistic Studies and Reaction Pathways

Atmospheric Chemistry and Degradation Mechanisms of Hexenols

Green leaf volatiles, including hexenols, are recognized as atmospheric trace compounds that primarily reside in the gas phase but can also undergo transformations in atmospheric waters. mdpi.comicm.edu.pl Their degradation in the atmosphere is primarily driven by reactions with major atmospheric oxidants: hydroxyl (OH) radicals, nitrate (B79036) (NO₃) radicals, and ozone (O₃). mdpi.comnih.gov Chlorine (Cl) atoms can also contribute to their removal, particularly in specific environments like coastal or industrialized regions. nih.govmdpi.com

Gas-Phase Reactions with Atmospheric Radicals (OH, NO₃, Cl)

Gas-phase reactions with atmospheric radicals represent a primary removal pathway for hexenols. The reactions typically occur via addition to the double bond or hydrogen abstraction. acs.org Studies on various hexenol isomers, such as (Z)-3-hexen-1-ol and (E)-3-hexen-1-ol, provide insights into the reactivity of (3S)-hex-1-en-3-ol.

Nitrate (NO₃) radicals are important oxidants during the nighttime. cukerala.ac.in Reactions with NO₃ radicals also contribute to the atmospheric degradation of hexenols. mdpi.comnih.gov Rate constants for the reactions of NO₃ with hexenols are generally lower than those with OH radicals, typically in the range of 10⁻¹³ cm³ molecule⁻¹ s⁻¹. researchgate.net

Chlorine (Cl) atoms can react with unsaturated alcohols, primarily through addition to the double bond. nih.gov While their average concentration in the troposphere is lower than OH or NO₃ radicals, Cl atom-initiated reactions can be significant in areas with elevated chlorine levels. mdpi.com Rate constants for the reaction of Cl atoms with hexenol isomers are on the order of 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. mdpi.comresearchgate.net Atmospheric lifetimes due to Cl atom reactions are estimated to be longer than those for OH or NO₃ reactions under typical conditions, suggesting that Cl-mediated loss is generally a minor process except in specific environments. nih.gov

The tropospheric lifetimes of hexenols due to gas-phase reactions with these radicals are relatively short, typically on the order of a few hours, indicating that they are degraded relatively close to their emission sources. researchgate.net

Table 1: Estimated Tropospheric Lifetimes of Selected Hexenol Isomers

| Alcohol | Lifetime with OH (h) | Lifetime with NO₃ (h) | Lifetime with O₃ (h) | Lifetime with Cl (h) |

| (Z)-3-hexen-1-ol | 1.0 | 2.1 | 6.6 | 95 |

| (E)-2-hexen-1-ol | 1.4 | 4.3 | 6.7 | 81 |

| (E)-3-hexen-1-ol | 1.2 | 1.3 | 6.9 | 81 |

Note: Lifetimes are estimated based on typical atmospheric concentrations of oxidants.

Ozonolysis Pathways and Products

Ozonolysis is another important degradation pathway for unsaturated compounds like hexenols. nih.govresearchgate.net The reaction is initiated by the electrophilic addition of ozone across the carbon-carbon double bond, forming a primary ozonide (POZ). mdpi.comresearchgate.net The POZ is unstable and rapidly decomposes via cleavage of the O-O and C-C bonds, yielding a Criegee intermediate (carbonyl oxide) and a carbonyl co-product. researchgate.netnih.gov

For hexenols, ozonolysis can lead to the formation of various carbonyl compounds and Criegee intermediates. For example, the ozonolysis of (Z)-3-hexen-1-ol can produce propanal and a Criegee intermediate, which can then undergo further reactions. researchgate.net These Criegee intermediates are highly reactive and can react with water vapor, sulfur dioxide, or other atmospheric trace gases, or undergo unimolecular reactions. nih.gov The products of ozonolysis can include aldehydes, carboxylic acids, and secondary ozonides. researchgate.netnih.govacs.org The specific products and their yields depend on the structure of the hexenol isomer and atmospheric conditions, including humidity. mdpi.comacs.org

Formation of Secondary Organic Aerosols (SOA) from Green Leaf Volatiles

Green Leaf Volatiles, including hexenols, are recognized as potential precursors to secondary organic aerosols (SOA) in the atmosphere. mdpi.comicm.edu.pluef.ficopernicus.org SOA is formed from the oxidation of volatile organic compounds (VOCs) to produce less volatile compounds that can condense onto existing particles or nucleate to form new particles. uef.fi

Studies have shown that the atmospheric oxidation of GLVs, such as cis-3-hexen-1-ol (B126655), can lead to SOA formation. copernicus.org The formation of SOA from GLVs is closely related to the reactivity of their first-generation oxidation products. copernicus.org For instance, cis-3-hexen-1-ol has been found to be a more efficient SOA precursor compared to cis-3-hexenyl acetate (B1210297), which is attributed to the higher reactivity of its oxidation products, such as 3-hydroxypropanal, which can undergo oligomerization in the particle phase. researchgate.netcopernicus.org While the global emission of GLVs is relatively small compared to other biogenic VOCs, their local and seasonal emissions can significantly impact local air quality and SOA burden. mdpi.comicm.edu.pl GLVs may represent a substantial, currently unidentified global source of SOA. copernicus.org

Aqueous-Phase Reactivity and Fate

While GLVs primarily exist in the gas phase, they can partition into atmospheric waters such as cloud droplets, fog, rain, and aerosol liquid water. mdpi.comacs.org In the aqueous phase, hexenols can undergo reactions with dissolved atmospheric oxidants, including OH, sulfate (B86663) (SO₄⁻), and nitrate (NO₃) radicals. acs.orgnih.govresearchgate.net

Studies on the aqueous-phase reactions of hexenols like (Z)-2-hexen-1-ol with these radicals have shown relatively fast reaction rates. acs.orgnih.gov The rate constants for aqueous-phase reactions of GLVs with radicals are on the order of 10⁹ L mol⁻¹ s⁻¹ for •OH, 10⁸ L mol⁻¹ s⁻¹ for SO₄•⁻, and 10⁷ to 10⁸ L mol⁻¹ s⁻¹ for NO₃•. acs.orgnih.gov These aqueous-phase reactions can lead to the formation of less volatile compounds, contributing to the formation of SOA. acs.orgnih.govresearchgate.net The partitioning into and reaction within atmospheric waters can be a significant removal pathway for GLVs, especially in environments with high liquid water content. acs.orgnih.gov

Photochemical Transformations

Photochemical transformations, initiated by the absorption of light, can potentially contribute to the atmospheric fate of organic compounds. However, for hexenols, direct photolysis in the troposphere is generally considered to be of minor importance. cukerala.ac.inresearchgate.net This is due to their relatively low absorption of UV radiation at wavelengths above 290 nm, which are relevant in the lower atmosphere. researchgate.net

While direct photolysis may not be a major removal pathway, hexenols can be involved in photochemical processes indirectly, such as through reactions with photochemically produced radicals like OH. cukerala.ac.in Photochemical reactions can also be relevant in synthetic contexts, leading to various transformations and rearrangements, although specific photochemical synthesis mechanisms for (3S)-hex-1-en-3-ol were not prominently found in the search results focusing on degradation. researchgate.netresearchgate.netchemistrydocs.com

Catalytic Reaction Mechanisms Relevant to Synthesis

The synthesis of chiral compounds like (3S)-hex-1-en-3-ol often involves catalytic methods to achieve desired stereoselectivity. While detailed catalytic mechanisms for the asymmetric synthesis of (3S)-hex-1-en-3-ol were not extensively covered in the search results, information on related catalytic transformations of allylic alcohols and the synthesis of hexenol isomers provides relevant context.

One relevant catalytic transformation is the isomerization of allylic alcohols, which can be catalyzed by various metal complexes. For example, rhenium complexes have been shown to catalyze the isomerization of hex-1-en-3-ol to hex-2-en-1-ol. academie-sciences.fr The mechanism likely involves the interaction of the catalyst with the hydroxyl group and the double bond, potentially proceeding through allylic intermediates. academie-sciences.fr

Another relevant catalytic approach is the stereospecific synthesis of specific hexenol isomers. For instance, cis-3-hexen-1-ol can be synthesized through the selective hydrogenation of 3-hexyn-1-ol (B147329) using palladium catalysts. nih.govgoogle.com This process involves the catalytic addition of hydrogen to the triple bond, with the catalyst influencing the stereochemistry of the resulting double bond. The mechanism typically involves the adsorption of the alkyne onto the catalyst surface, followed by sequential addition of hydrogen atoms.

Asymmetric synthesis of chiral alcohols can be achieved using chiral catalysts or reagents. While specific catalytic asymmetric synthesis routes for (3S)-hex-1-en-3-ol were not detailed, general approaches like asymmetric hydrogenation of α,β-unsaturated ketones or the use of chiral allylborane reagents for the synthesis of related chiral allylic alcohols highlight the types of catalytic mechanisms employed in stereoselective synthesis. These methods often involve transition metal complexes or organocatalysts that create a chiral environment, directing the reaction to favor the formation of one enantiomer over the other.

Based on the available search results, specific mechanistic studies and reaction pathways focusing solely on the chemical compound (3S)-hex-1-en-3-ol under gold(III)-catalyzed processes and palladium-catalyzed cyclizations were not found. The search results provided general information on gold and palladium catalysis and their application in various reactions with different substrates, but did not include detailed mechanisms or reaction pathways specifically for (3S)-hex-1-en-3-ol in the requested contexts.

Therefore, a thorough, informative, and scientifically accurate article strictly adhering to the provided outline and based solely on the conducted searches cannot be generated.

Advanced Spectroscopic Characterization and Analytical Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure and stereochemistry of organic molecules like (3S)-hex-1-en-3-ol.

1H NMR and 13C NMR for Structural Elucidation and Stereochemistry

1H NMR spectroscopy provides information about the hydrogen atoms in the molecule, including their chemical environments, splitting patterns, and integrations, which helps in determining the connectivity of atoms. chemicalbook.com 13C NMR spectroscopy provides information about the carbon skeleton. nih.gov

For 1-hexen-3-ol (B1581649) (the racemic mixture of (3S)- and (3R)-hex-1-en-3-ol), characteristic NMR data have been reported. For instance, a 1H NMR spectrum at 89.56 MHz in CDCl3 shows shifts at various ppm values, including signals around 5.84 ppm, 5.21 ppm, 5.06 ppm, and 4.08 ppm, corresponding to the vinylic and allylic protons, as well as protons on the carbon bearing the hydroxyl group. chemicalbook.com

A 13C NMR spectrum of 1-hexen-3-ol at 25.16 MHz in CDCl3 shows characteristic shifts for the carbon atoms. Signals are observed at approximately 141.55 ppm (vinylic carbon), 114.34 ppm (vinylic carbon), 72.92 ppm (carbon bearing the hydroxyl group), 39.26 ppm, 18.63 ppm, and 14.01 ppm (aliphatic carbons). nih.gov

While specific NMR data for the (3S)-enantiomer were not explicitly detailed in the search results, the general principles of NMR apply, and detailed analysis of coupling constants and potentially 2D NMR techniques (such as COSY and HSQC) would be crucial for confirming the stereochemistry at the C3 position.

Table 1: Characteristic NMR Shifts for 1-Hexen-3-ol (CDCl3)

| Nucleus | Frequency (MHz) | Solvent | Selected Shifts (ppm) |

| 1H | 89.56 | CDCl3 | 5.84, 5.21, 5.06, 4.08, 2.04, 1.50, 1.38, 0.93 chemicalbook.com |

| 13C | 25.16 | CDCl3 | 141.55, 114.34, 72.92, 39.26, 18.63, 14.01 nih.gov |

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of (3S)-hex-1-en-3-ol, aiding in its identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS is a widely used technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, including (3S)-hex-1-en-3-ol. researchgate.net In GC-MS, the compound is first separated by gas chromatography based on its boiling point and interaction with the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which shows the abundance of ions versus their mass-to-charge ratio (m/z), serves as a fingerprint for identification.

GC-MS has been employed in studies involving hexenols, such as the characterization of green aroma components in green tea, where cis-3-hexen-1-ol (B126655) (a structural isomer) was analyzed using GC-MS. researchgate.net The NIST WebBook also provides mass spectral data for 1-hexen-3-ol. nist.govnist.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in (3S)-hex-1-en-3-ol by analyzing the vibrations of its chemical bonds. nist.govchemicalbook.com Characteristic absorption bands in the IR spectrum correspond to specific functional groups. For alcohols like (3S)-hex-1-en-3-ol, a broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration. The presence of the alkene functional group (C=C) is indicated by absorption bands around 1600-1680 cm⁻¹ (C=C stretching) and potentially in the 3000-3100 cm⁻¹ region (vinylic C-H stretching). Aliphatic C-H stretching vibrations typically appear in the region of 2850-2970 cm⁻¹.

The NIST WebBook provides an infrared spectrum for 1-hexen-3-ol, which would exhibit these characteristic bands. nist.govchemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Absorption Cross-Sections

UV-Vis spectroscopy is used to measure the absorption of ultraviolet or visible light by a substance. For molecules containing chromophores (groups that absorb UV or visible light), this technique can provide information about electronic transitions. Unsaturated hydrocarbons like alkenes can exhibit absorption in the UV region.

Studies have investigated the UV absorption cross-sections of hexenols in the gas phase. For (Z)-3-hexen-1-ol (a structural isomer), absorption cross-sections were measured by UV-visible spectroscopy in the range of 200-390 nm. researchgate.netresearchgate.net It was observed that the absorption vanishes above 290 nm with very small values below 1 x 10⁻²¹ cm² molecule⁻¹. researchgate.net This suggests that (3S)-hex-1-en-3-ol, also containing a terminal alkene, would likely exhibit similar UV absorption characteristics, with minimal absorption in the atmospherically relevant UV range.

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatography is essential for separating and quantifying the individual enantiomers of a chiral compound like (3S)-hex-1-en-3-ol and assessing its enantiomeric purity (enantiomeric excess, ee). mdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Various types of chiral stationary phases are available, including those based on derivatized cyclodextrins, which are commonly used for the separation of enantiomers by gas chromatography. gcms.cz Chiral HPLC can also be employed, often utilizing CSPs such as Chiralcel OD or OD-H. wiley-vch.de

The enantiomeric excess of chiral alcohols can be determined by chiral GC or HPLC analysis. For example, studies on other chiral alcohols have reported the use of chiral GC columns like Supelco β-Dex 120 or chiral HPLC columns like Chiralcel OD with specific mobile phases (e.g., hexane/isopropanol) and flow rates to achieve separation and determine enantiomeric ratios. wiley-vch.de Applying similar chiral chromatographic methods would allow for the assessment of the enantiomeric purity of (3S)-hex-1-en-3-ol.

Applications and Derivatives in Advanced Organic Synthesis Research

Precursor in Stereoselective Synthesis of Complex Molecules

The inherent chirality of (3S)-hex-1-en-3-ol makes it a key starting material or intermediate in stereoselective synthetic routes. By employing appropriate reaction conditions and catalysts, the stereochemistry at the C3 position can be controlled or utilized to induce chirality at other centers during the synthesis of complex molecules. Derivatives of hex-1-en-3-ol have been explored as precursors in various stereoselective transformations. For instance, a hex-1-en-3-ol derivative was obtained through stereoselective reduction using a Noyori catalyst in the synthesis of specialized pro-resolving mediators (SPMs), highlighting its role in controlling the stereochemical outcome of key steps. nih.gov The synthesis of substituted hex-1-en-3-ols, such as (S,E)-1-(cyclohex-1-en-1-yl)hex-1-en-3-ol, has been achieved through regio- and stereoselective methods like base-induced sulfoxide-sulfenate rearrangement, demonstrating the precision with which these scaffolds can be constructed and utilized. nih.gov Furthermore, (S)-6-(benzyloxy)hex-1-en-3-ol has been identified as a precursor in highly stereoselective syntheses of complex natural products like stagonolide-C. fishersci.se

Synthesis of Pharmaceuticals and Agrochemicals

The application of (3S)-hex-1-en-3-ol and its derivatives extends to the synthesis of molecules with potential pharmaceutical and agrochemical relevance. Specialized pro-resolving mediators (SPMs), synthesized using hex-1-en-3-ol derivatives as intermediates, exhibit significant biological activities, including neuroprotection, anti-hypertension, and anti-tumorigenesis, positioning them as targets for drug design. nih.gov The stereoselective synthesis of stagonolide-C, a biologically active compound utilizing (S)-6-(benzyloxy)hex-1-en-3-ol as a precursor, further exemplifies the utility of these compounds in accessing pharmaceutically relevant structures. fishersci.se While direct synthesis of commercial pharmaceuticals or agrochemicals solely from (3S)-hex-1-en-3-ol is not extensively detailed in the provided information, its role as a chiral building block in the synthesis of biologically active scaffolds underscores its importance in this domain.

Building Blocks for Bicyclic and Heterocyclic Scaffolds

(3S)-Hex-1-en-3-ol and its related structures serve as versatile building blocks for the construction of complex cyclic systems, including bicyclic and heterocyclic scaffolds. In the synthesis of a precursor to popolohuanone E, a natural product featuring a tricyclic core and cis-decalin units, hex-1-en-3-ol was incorporated into the growing molecular structure. tcmsp-e.com This demonstrates how the hex-1-en-3-ol framework can be integrated into polycyclic systems. The stereoselective synthesis of carbocycles (cyclic hydrocarbon rings) utilizing hex-1-en-3-ol derivatives further highlights their utility in constructing cyclic scaffolds that are fundamental to many complex natural products and synthetic targets. rxnfinder.org

Derivatization for Enhanced Biological Activity or Specific Functions

The hydroxyl group and the alkene functionality in (3S)-hex-1-en-3-ol provide sites for chemical modification, leading to derivatives with potentially altered or enhanced biological activity or specific functions in synthesis. Protection of the hydroxyl group, for instance, using silyl (B83357) ethers like TBSCl or TBDPS, is a common derivatization strategy employed during multi-step syntheses to enable selective transformations elsewhere in the molecule. nih.gov While these specific protection strategies are primarily for synthetic manipulation, other derivatizations can directly impact biological properties.

Esterification and Acetate (B1210297) Derivatives

Esterification of the hydroxyl group is a common method to modify the properties of alcohols. Acetylation, a specific type of esterification yielding acetate derivatives, has been observed in the synthetic routes involving hex-1-en-3-ol derivatives, such as during the synthesis of specialized pro-resolving mediators. nih.gov These esterifications can influence factors like solubility, stability, and bioavailability, potentially impacting the biological activity of the resulting molecule or facilitating its role as a synthetic intermediate.

Chemoinformatics and Quantitative Structure-Activity Relationships (QSAR)

While specific detailed chemoinformatics and QSAR studies focused explicitly on (3S)-hex-1-en-3-ol or its immediate metabolites are not prominently featured in the provided search results, the context of its use in synthesizing biologically active molecules is relevant to these fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.